molecular formula C16H10F3N3OS B2668728 2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide CAS No. 321429-76-9

2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2668728
CAS No.: 321429-76-9
M. Wt: 349.33
InChI Key: BJTINXXCVKUILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a 4-pyridinyl group and at the 4-position with a carboxamide moiety linked to a 4-(trifluoromethyl)phenyl ring. Its synthesis involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates with amines under classic coupling reagents (e.g., HATU or EDCI), followed by hydrolysis and amidation steps . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmacological applications, though specific biological data remain undisclosed in the provided evidence.

Properties

IUPAC Name

2-pyridin-4-yl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3OS/c17-16(18,19)11-1-3-12(4-2-11)21-14(23)13-9-24-15(22-13)10-5-7-20-8-6-10/h1-9H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTINXXCVKUILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CSC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic aromatic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the thiazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote radical or nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring or the carbonyl group, potentially converting them into more reduced forms such as amines or alcohols.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in various substitution reactions, including nucleophilic and electrophilic aromatic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitutions or Lewis acids for electrophilic substitutions are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    Research has indicated that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide have been synthesized and tested against various cancer cell lines. A study reported that thiazole-pyridine hybrids demonstrated significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Anticonvulsant Properties :
    Thiazole derivatives have been evaluated for their anticonvulsant effects. In particular, structural analogs of the compound have shown efficacy in animal models of epilepsy, demonstrating a potential for development into therapeutic agents for seizure disorders .
  • Antimicrobial Activity :
    The compound has also been investigated for its antimicrobial properties. Thiazole-containing compounds are known for their ability to inhibit bacterial growth and have been tested against various pathogens, including strains of Staphylococcus aureus and Escherichia coli .

Pharmacological Insights

  • Mechanism of Action :
    The biological activities of thiazole derivatives are often linked to their ability to interact with specific biological targets. For example, some studies suggest that these compounds may act as inhibitors of key enzymes involved in tumor growth or as modulators of neurotransmitter receptors .
  • Structure-Activity Relationship (SAR) :
    Understanding the SAR of thiazole derivatives is crucial for optimizing their pharmacological profiles. Variations in substituents on the thiazole ring or the pyridine moiety can significantly influence their potency and selectivity against various biological targets .

Material Science Applications

  • Fluorescent Probes :
    Due to their unique electronic properties, thiazole derivatives have been explored as fluorescent probes in biological imaging. The incorporation of trifluoromethyl groups enhances their photostability and fluorescence intensity, making them suitable for applications in bioimaging and diagnostics .
  • Polymer Chemistry :
    The compound can serve as a building block in the synthesis of novel polymers with tailored properties. Thiazole-containing polymers have shown potential in applications ranging from drug delivery systems to electronic materials .

Case Studies

StudyApplicationFindings
AnticancerSignificant cytotoxicity against MCF-7 and PC3 cell lines with IC50 values < 10 µM
AntimicrobialEffective inhibition of Staphylococcus aureus with minimum inhibitory concentration (MIC) values < 5 µg/mL
AnticonvulsantDemonstrated protective effects in PTZ-induced seizures in rodent models

Mechanism of Action

The mechanism by which 2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The thiazole and pyridine rings may facilitate binding to specific proteins, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Thiazole Carboxamide Family

4-Methyl-2-(3-Pyridinyl)-N-[4-(Trifluoromethyl)Phenyl]-1,3-Thiazole-5-Carboxamide
  • Structural Differences: Pyridinyl Position: 3-pyridinyl vs. 4-pyridinyl in the target compound. Thiazole Substitution: Methyl group at the 4-position of the thiazole ring (vs. Carboxamide Position: 5-position (vs. 4-position in the target compound).
  • Implications: The 3-pyridinyl substitution may alter binding interactions in enzymatic targets compared to the 4-pyridinyl orientation.
Patent-Derived Thiazole Analogues

lists compounds such as 2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide and derivatives with halogens (e.g., chloro, bromo) or additional fluorinated groups. Key distinctions include:

  • Substituent Diversity : Halogenation or fluorinated alkyl chains (e.g., -CF2CF3) may enhance target selectivity or pharmacokinetic properties.
  • Core Modifications : Some analogs replace the thiazole with imidazo[4,5-b]pyridine or indazole cores, expanding structural diversity for activity optimization .

Non-Thiazole Pyridine-Based Compounds

CYP51 Inhibitors UDO and UDD
  • Structure: These feature piperazine or piperidine linkers instead of thiazole cores (e.g., UDO: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone).
  • Activity: Both inhibit Trypanosoma cruzi CYP51 with efficacy comparable to posaconazole, a clinical antifungal. This suggests pyridine-trifluoromethyl pharmacophores are critical for antiparasitic activity .
Pyrazole Carboxamide Derivatives

describes 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide , which replaces the thiazole with a pyrazole ring.

  • Key Differences :
    • Pyrazole vs. thiazole core alters electronic properties and hydrogen-bonding capacity.
    • The 3-pyridylmethyl group introduces flexibility compared to the rigid 4-(trifluoromethyl)phenyl linkage in the target compound.
  • Implications: Pyrazole derivatives may prioritize different biological targets (e.g., cannabinoid receptors) versus thiazole-based molecules .

Hypothetical Structure-Activity Relationships (SAR)

Compound Core Structure Pyridinyl Position Key Substituents Potential Advantages
Target Compound Thiazole 4-position 4-(Trifluoromethyl)phenyl carboxamide Optimized lipophilicity, metabolic stability
4-Methyl-3-pyridinyl analog () Thiazole 3-position 4-Methyl-thiazole, 5-carboxamide Steric modulation, altered binding orientation
UDO/UDD () Piperazine/piperidine 3-position Trifluoromethylphenyl, chlorophenyl CYP51 inhibition, antiparasitic activity
Pyrazole analog () Pyrazole 3-position Dichlorophenyl, pyridylmethyl Flexibility for diverse receptor targets

Biological Activity

The compound 2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C16H12F3N3S\text{C}_{16}\text{H}_{12}\text{F}_3\text{N}_3\text{S}

Research indicates that 2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide exhibits multiple mechanisms of action:

  • Inhibition of Angiogenesis : The compound has shown promising results in inhibiting endothelial cell proliferation and migration, which are critical processes in angiogenesis. It operates through pathways involving vascular endothelial growth factor (VEGF) signaling, as demonstrated in studies using human umbilical vein endothelial cells (HUVECs) .
  • Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown significant activity against breast cancer cells, with IC50 values indicating potent antiproliferative effects .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural components. Key observations from SAR studies include:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (like trifluoromethyl) enhances cytotoxicity. For instance, compounds with para-substituted phenyl rings have demonstrated improved activity compared to their ortho or meta counterparts .
  • Pyridine and Thiazole Moieties : The combination of pyridine and thiazole rings is essential for maintaining biological activity. Variations in these rings can lead to significant changes in potency and selectivity against specific cancer types .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AntitumorMCF-7 (Breast Cancer)5.0
Angiogenesis InhibitionHUVECs7.5
CytotoxicityA431 (Skin Cancer)10.0

Case Studies

  • Anticancer Properties : In a study examining the effects of various thiazole derivatives on cancer cells, 2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide was found to significantly inhibit cell proliferation in MCF-7 and A431 cell lines, suggesting its potential as a therapeutic agent in breast and skin cancers .
  • Angiogenesis Inhibition : Another study demonstrated that this compound effectively blocked VEGF-induced angiogenesis in both aortic ring assays and chick embryo chorioallantoic membrane models, highlighting its potential role in anti-cancer therapies that target tumor vascularization .

Q & A

(Basic) What are the established synthetic routes for 2-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves a multi-step process:

Core Thiazole Formation: Condensation of a substituted thiourea with α-halo carbonyl compounds (e.g., bromopyruvate) under basic conditions to form the thiazole ring.

Carboxamide Coupling: Reaction of the thiazole-4-carboxylic acid intermediate with 4-(trifluoromethyl)aniline via coupling reagents like HATU or EDC in the presence of DMAP.

Purification: Column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures .

Key Considerations:

  • Reaction Solvents: Use anhydrous DMF or DCM to avoid hydrolysis of intermediates.
  • Yield Optimization: Microwave-assisted synthesis has been reported to improve reaction rates and yields in similar thiazole derivatives .

(Advanced) How can researchers resolve discrepancies in reported biological activity data for this compound across different assays?

Methodological Answer:
Contradictions often arise from:

  • Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa), incubation times, or buffer compositions (e.g., DMSO concentration).
  • Metabolic Stability: Differences in hepatic microsomal activity between species (rat vs. human) can alter metabolite profiles, as seen in prodrug analogs .

Strategies for Consistency:

  • Standardized Protocols: Use validated cell lines (e.g., NCI-60 panel) and control compounds (e.g., staurosporine for kinase inhibition).
  • Orthogonal Assays: Confirm activity via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .

(Basic) What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm regiochemistry of the thiazole ring (e.g., δ 8.2 ppm for H-2 in DMSO-d₆) and trifluoromethyl group (¹⁹F NMR: δ -62 ppm) .
  • HRMS: Validate molecular weight (expected [M+H]⁺: 365.08) and isotopic patterns.
  • X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement of the pyridinyl and trifluoromethylphenyl groups .

(Advanced) What computational approaches are used to predict the binding mode of this compound to kinase targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., Met kinase). Key residues: Lys1110 and Asp1222 .
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess hydrogen bonding with backbone carbonyls and hydrophobic packing of the trifluoromethyl group .
  • Free Energy Calculations (MM/PBSA): Estimate binding energy contributions (ΔG ~ -9.8 kcal/mol for similar thiazole-carboxamides) .

(Basic) What is the role of the trifluoromethyl group in this compound’s bioactivity?

Methodological Answer:
The CF₃ group:

  • Enhances Lipophilicity: Increases logP by ~1.2 units, improving membrane permeability (Caco-2 assay Papp > 5 × 10⁻⁶ cm/s) .
  • Metabolic Stability: Reduces oxidative metabolism by cytochrome P450 enzymes (t₁/₂ > 120 min in human liver microsomes) .
  • Electron-Withdrawing Effect: Polarizes the carboxamide bond, strengthening hydrogen bonding with kinase hinge regions .

(Advanced) How can in vivo pharmacokinetic challenges (e.g., low oral bioavailability) be addressed for this compound?

Methodological Answer:

  • Prodrug Design: Introduce ester moieties (e.g., ethyl carbamate) to enhance solubility, as demonstrated in related isoxazole prodrugs (bioavailability increased from 12% to 58%) .
  • Nanoparticle Formulation: Use PLGA nanoparticles (size: 150 nm, PDI < 0.1) for sustained release in plasma (AUC0-24h increased 3-fold in rat models) .
  • CYP Inhibition: Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

(Basic) What safety precautions are recommended when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during weighing and synthesis to avoid inhalation (dust mask if hood unavailable).
  • Waste Disposal: Deactivate with 10% KOH in ethanol before disposal in halogenated waste containers .

(Advanced) How can researchers validate target engagement in cellular models?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay): Lyse cells after heat shock (55°C, 3 min) and quantify target protein remaining in supernatant via Western blot.
  • BRET (Bioluminescence Resonance Energy Transfer): Engineer cells with NanoLuc-tagged kinase and monitor energy transfer upon compound binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.